Benzene, [(1,1-dimethylethyl)seleno]-
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Overview
Description
Benzene, [(1,1-dimethylethyl)seleno]- is an organoselenium compound characterized by the presence of a seleno group attached to a benzene ring with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1,1-dimethylethyl)seleno]- typically involves the reaction of tert-butylbenzene with selenium reagents under specific conditions. One common method includes the use of diphenyl diselenide as a selenium source, which reacts with tert-butylbenzene in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: Benzene, [(1,1-dimethylethyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group back to its elemental form.
Substitution: The seleno group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group typically yields selenoxides, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
Benzene, [(1,1-dimethylethyl)seleno]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a subject of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into organoselenium compounds includes their potential use as antioxidants and anticancer agents.
Industry: While not widely used industrially, it may have niche applications in the synthesis of specialized materials or as a precursor for other organoselenium compounds.
Mechanism of Action
The mechanism by which Benzene, [(1,1-dimethylethyl)seleno]- exerts its effects involves the interaction of the seleno group with various molecular targets. Selenium is known to participate in redox reactions, and the compound’s activity may involve the modulation of oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzene, 1,1-dimethylethyl- (tert-butylbenzene): Similar structure but lacks the seleno group.
Diphenyl diselenide: Contains selenium but has a different structural framework.
Benzene, [(1,1-dimethylethyl)dimethylsilyl]seleno]-: Another organoselenium compound with a different substituent pattern.
Uniqueness: Benzene, [(1,1-dimethylethyl)seleno]- is unique due to the presence of both a tert-butyl group and a seleno group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
22233-90-5 |
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Molecular Formula |
C10H14Se |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
tert-butylselanylbenzene |
InChI |
InChI=1S/C10H14Se/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
BHLYTKXNEOBHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
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